
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide, also known as MP-0420, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of sulfonylbenzamides and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and addiction. By blocking this receptor, 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide may modulate the activity of the serotonergic system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide has anxiolytic and antidepressant effects in animal models. It has also been found to reduce drug-seeking behavior in rats. Additionally, it has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide is that it has been shown to have a low toxicity profile in animal studies. Additionally, it has been found to be effective in reducing drug-seeking behavior in rats, which may have implications for addiction treatment. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, studies could investigate the effects of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide on other neurotransmitter systems, such as the glutamatergic system, which may have implications for the treatment of other psychiatric disorders. Finally, studies could investigate the potential use of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide in combination with other drugs for the treatment of addiction.
Synthesis Methods
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide can be synthesized using various methods, including the reaction of 4-methylbenzoyl chloride with 2-phenylcyclopropylamine, followed by the reaction of the resulting intermediate with piperidine-3-sulfonic acid chloride. Another method involves the reaction of 4-methylbenzoyl isocyanate with 2-phenylcyclopropylamine, followed by the reaction with piperidine-3-sulfonic acid.
Scientific Research Applications
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide has been studied extensively for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to reduce drug-seeking behavior in rats, suggesting its potential use in addiction treatment.
properties
IUPAC Name |
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-10-11-18(14-21(16)28(26,27)24-12-6-3-7-13-24)22(25)23-20-15-19(20)17-8-4-2-5-9-17/h2,4-5,8-11,14,19-20H,3,6-7,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPJBYURCZBQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2C3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

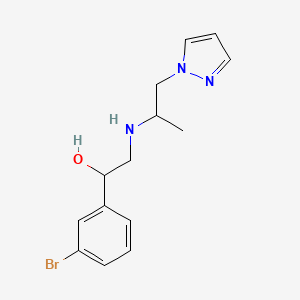

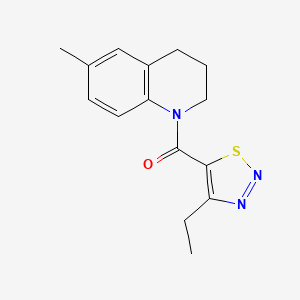
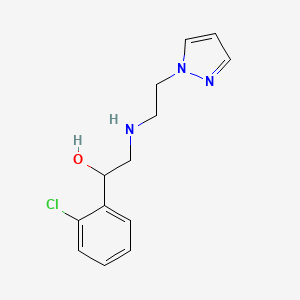
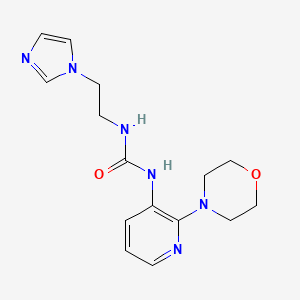
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
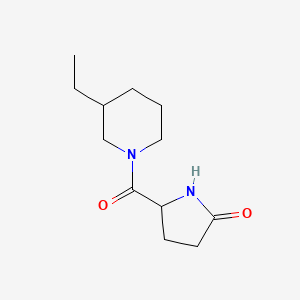
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
